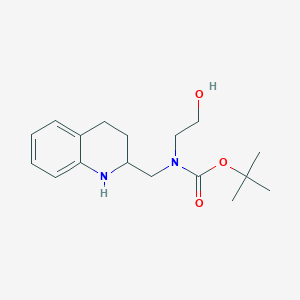

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate

Description

The compound tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate is a carbamate-protected tetrahydroquinoline derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to a nitrogen atom that is further substituted with a 2-hydroxyethyl group and a 1,2,3,4-tetrahydroquinolin-2-ylmethyl moiety. This compound is part of a broader class of Boc-protected amines, which are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions .

Properties

CAS No. |

1201937-24-7 |

|---|---|

Molecular Formula |

C17H26N2O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19(10-11-20)12-14-9-8-13-6-4-5-7-15(13)18-14/h4-7,14,18,20H,8-12H2,1-3H3 |

InChI Key |

KCZSIJXEBCOSBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC1CCC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate typically involves the following steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Hydroxyethyl Group: This step involves the alkylation of the tetrahydroquinoline with an appropriate hydroxyethylating agent.

Carbamate Formation: The final step is the reaction of the intermediate with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The tetrahydroquinoline moiety can be reduced to form a fully saturated quinoline.

Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a fully saturated quinoline derivative.

Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its hydroxyethyl and tetrahydroquinoline groups can interact with proteins and nucleic acids, providing insights into binding mechanisms and molecular recognition.

Medicine

In medicine, tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its versatility makes it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights :

- The 2-ylmethyl attachment on the tetrahydroquinoline ring may influence conformational flexibility and intermolecular interactions compared to 3-yl or 4-yl derivatives .

Physicochemical and Crystallographic Properties

While crystallographic data for the target compound is absent in the evidence, related compounds exhibit hydrogen-bonding patterns critical for stability:

- In tert-butyl N-hydroxycarbamate, intermolecular N–H···O and O–H···O interactions form ribbon-like structures (bond lengths: ~2.65–2.81 Å) . Similar H-bonding may occur in the target compound due to its hydroxyethyl group.

- The Cambridge Structural Database (CSD) contains >250,000 entries, suggesting that tetrahydroquinoline derivatives are well-characterized, though specific data for this compound may require further study .

Functional and Application Differences

- Pharmaceutical Intermediates : Boc-protected analogs like those in are used to synthesize bioactive molecules. The hydroxyethyl group in the target compound could facilitate further functionalization (e.g., esterification or glycosylation).

- Biological Activity: Tetrahydroquinoline derivatives often exhibit CNS activity. The hydrophilic hydroxyethyl group may enhance blood-brain barrier penetration compared to lipophilic analogs .

Biological Activity

tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.38 g/mol

- IUPAC Name : tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate

- SMILES Notation : C(C)(C)OC(=O)NCC(C1=CC=CC2=C1NCCC2)O

Synthesis

The synthesis of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate typically involves a multi-step process:

- Starting Materials : tert-butyl carbamate and a suitable quinoline derivative.

- Reaction Conditions : Often performed using palladium-catalyzed amidation under controlled conditions such as temperature and solvent choice (e.g., 1,4-dioxane).

- Yield : The yield can vary based on the specific conditions and reagents used.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance:

- Study Findings : Compounds similar to tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate have shown efficacy against various bacterial strains in vitro.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

- Mechanism of Action : It may inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.

The biological activity of tert-butyl N-(2-hydroxyethyl)-N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to bind to receptors that regulate cellular signaling processes.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

-

Study on Antimicrobial Activity : A study demonstrated that tetrahydroquinoline derivatives exhibit strong antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Results : The study reported MIC values indicating effective inhibition at low concentrations.

- Anticancer Research : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.